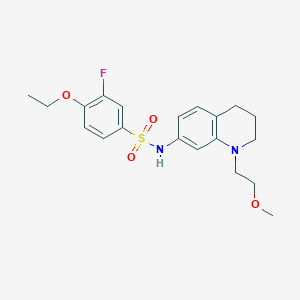

4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O4S/c1-3-27-20-9-8-17(14-18(20)21)28(24,25)22-16-7-6-15-5-4-10-23(11-12-26-2)19(15)13-16/h6-9,13-14,22H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHEJFUMVCNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of the ethoxy and fluoro groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

Pharmacological Effects

Research indicates that 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

- Antitumor Properties : In vitro studies have indicated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : There are indications that this compound may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anti-inflammatory Mechanism : A study demonstrated that the compound significantly lowered levels of IL-6 and TNF-alpha in a mouse model of inflammation. This suggests a mechanism involving the modulation of immune response pathways .

- Antitumor Activity : In vitro assays revealed that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of apoptotic pathways .

- Neuroprotective Effects : Research indicated that the compound could mitigate neurodegeneration in models of oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared (IR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-donating groups enhances their antimicrobial efficacy.

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. Compounds structurally related to 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimalarial Activity

Recent studies have explored the potential of sulfonamide derivatives as antimalarial agents. Compounds exhibiting similar functional groups have been synthesized and evaluated for their activity against Plasmodium falciparum, demonstrating promising results .

Case Study 1: Antimicrobial Screening

In a comprehensive study on antimicrobial activity, various sulfonamide derivatives were synthesized and tested. The results indicated that compounds with trifluoromethyl groups exhibited lower Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .

Case Study 2: Anticancer Evaluation

A series of benzenesulfonamides were evaluated for their anticancer properties against multiple cancer cell lines. The findings revealed that specific derivatives led to significant reductions in cell viability and induced apoptosis in cancer cells . This highlights the therapeutic potential of compounds like 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound’s closest analogs differ in substituents on the tetrahydroquinoline ring or benzenesulfonamide moiety. Below is a comparative analysis:

4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinyl]benzenesulfonamide

- Molecular Formula : C₂₀H₂₅FN₂O₅S₂

- Molecular Weight : 456.547 g/mol

- Key Differences: Substituent on tetrahydroquinoline: Propylsulfonyl (electron-withdrawing sulfonyl group) replaces the 2-methoxyethyl group. Impact: Increased molecular weight (+48 g/mol) due to the sulfonyl group (SO₂) and additional sulfur atom. This modification likely reduces solubility compared to the methoxyethyl analog but may enhance target-binding affinity via polar interactions .

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

- Molecular Features: Styryl substituent (π-conjugated system) on the quinoline ring. Chloro and hydroxy groups at positions 5 and 8, respectively.

- However, the hydroxy group may reduce metabolic stability compared to fluoro-substituted analogs .

Functional Group Analysis

Research Implications and Limitations

- Bioactivity Gaps: No explicit data on the target compound’s biological activity or pharmacokinetics are provided in the evidence. Comparisons rely on structural inferences.

- Solubility vs. Binding Trade-off : The 2-methoxyethyl group may improve solubility over bulkier sulfonyl groups, but this remains speculative without experimental validation.

- Synthetic Challenges: Propylsulfonyl derivatives require additional purification steps due to higher polarity, as noted in sulfonamide synthesis literature .

Q & A

Basic: What are the key synthetic pathways for synthesizing 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .

- Step 2: Introduction of the 2-methoxyethyl group at the 1-position of tetrahydroquinoline using alkylation or Mitsunobu reactions .

- Step 3: Sulfonylation of the 7-amino group of tetrahydroquinoline with 4-ethoxy-3-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) .

Critical Considerations: - Purity is ensured via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Intermediate characterization by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is mandatory to confirm regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assigns proton environments (e.g., ethoxy groups at δ ~1.3 ppm for CH3 and δ ~4.0 ppm for OCH2), fluorine coupling patterns, and tetrahydroquinoline ring conformation .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]<sup>+</sup> at m/z calculated for C21H26FN2O4S: 445.1564) .

- FT-IR: Confirms sulfonamide (-SO2NH-) stretches (~1350 cm<sup>-1</sup> asymmetric, ~1150 cm<sup>-1</sup> symmetric) and methoxy C-O bonds (~1250 cm<sup>-1</sup>) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays: Replicate activity studies across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific artifacts .

- Structural Analog Comparison: Compare with derivatives (e.g., N-(1-(ethylsulfonyl)-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide) to isolate substituent effects .

- Meta-Analysis: Pool data from independent studies (e.g., IC50 variability in kinase inhibition) using standardized protocols (e.g., fixed ATP concentrations) .

Advanced: What computational strategies optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Model transition states for sulfonylation to predict optimal solvents (e.g., dichloromethane vs. THF) and temperatures .

- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to identify high-yield conditions for alkylation steps .

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How does stereochemistry influence the compound’s biological interactions?

Methodological Answer:

- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in target assays (e.g., receptor binding) .

- Docking Simulations: Compare enantiomer binding poses with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina .

- Pharmacokinetic Profiling: Assess stereoselective metabolism in liver microsomes (e.g., CYP3A4 vs. CYP2D6) .

Basic: What are the critical steps in purifying this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Remove unreacted sulfonyl chloride using NaHCO3 washes .

- Recrystallization: Use ethanol/water mixtures to isolate crystalline product (melting point ~180–185°C) .

- Final Purity Assessment: Validate via HPLC (C18 column, acetonitrile/water gradient; ≥95% purity threshold) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with:

- Bioassay Panels: Test analogs against related targets (e.g., kinases, GPCRs) to map substituent contributions .

- Free-Wilson Analysis: Quantify group contributions to activity using regression models .

Advanced: What methodologies assess the compound’s drug-likeness and ADMET properties?

Methodological Answer:

- Computational Prediction: Use SwissADME to calculate logP (target: 2–3), topological polar surface area (TPSA < 90 Ų), and Lipinski violations .

- In Vitro Assays:

- In Vivo PK: Administer to rodents (IV/PO) to determine bioavailability and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.